Cas no 177355-92-9 (4-Aminothieno[2,3-d]pyrimidine-2-thiol)

4-Aminothieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound featuring a fused thienopyrimidine core with both amino and thiol functional groups. This structure imparts significant reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the thiol group allows for selective derivatization, while the amino group enhances nucleophilic properties, facilitating further functionalization. Its rigid bicyclic framework contributes to stability, and the electron-rich system is advantageous for constructing complex molecular architectures. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and other biologically active agents. Its well-defined reactivity profile and synthetic utility make it a preferred choice for researchers in drug discovery and development.
4-Aminothieno[2,3-d]pyrimidine-2-thiol structure
177355-92-9 structure
Product Name:4-Aminothieno[2,3-d]pyrimidine-2-thiol
CAS No:177355-92-9
MF:C6H5N3S2
MW:183.253997564316
CID:2782795
Update Time:2025-06-08

4-Aminothieno[2,3-d]pyrimidine-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-aminothieno[2,3-d]pyrimidine-2-thiol
    • 4-amino-3H-thieno[2,3-d]pyrimidine-2-thione
    • SBB078281
    • AB42097
    • C90419
    • 4-aminohydrothiopheno[2,3-d]pyrimidine-2-thione
    • Thieno[2,3-d]pyrimidine-2(1H)-thione, 4-amino-
    • 4-Aminothieno[2,3-d]pyrimidine-2-thiol, AldrichCPR
    • Z147579646
    • 4-Aminothieno[2,3-d]pyrimidine-2-thiol
    • Inchi: 1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H,(H3,7,8,9,10)
    • InChI Key: HEDDJCBSSBXDKX-UHFFFAOYSA-N
    • SMILES: S1C=CC2C1=NC(NC=2N)=S

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 314
  • XLogP3: 0.5
  • Topological Polar Surface Area: 108

4-Aminothieno[2,3-d]pyrimidine-2-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01ZYYX-50mg
4-Aminothieno[2,3-d]pyrimidine-2-thiol
177355-92-9 95%
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$140.00 2023-12-20
1PlusChem
1P01ZYYX-100mg
4-Aminothieno[2,3-d]pyrimidine-2-thiol
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1PlusChem
1P01ZYYX-250mg
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$231.00 2023-12-20
1PlusChem
1P01ZYYX-500mg
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$386.00 2023-12-20
1PlusChem
1P01ZYYX-1g
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1PlusChem
1P01ZYYX-2.5g
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1PlusChem
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1PlusChem
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Additional information on 4-Aminothieno[2,3-d]pyrimidine-2-thiol

Introduction to 4-Aminothieno[2,3-d]pyrimidine-2-thiol (CAS No. 177355-92-9)

4-Aminothieno[2,3-d]pyrimidine-2-thiol, identified by the chemical identifier CAS No. 177355-92-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a structural motif that is widely recognized for its biological activity and potential therapeutic applications. The presence of both an amine and a thiol group in its molecular framework makes it a versatile scaffold for further chemical modifications and functionalization, which are crucial for developing novel bioactive molecules.

The thieno[2,3-d]pyrimidine core is a fused bicyclic system consisting of a thiophene ring linked to a pyrimidine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug discovery. The amine group at the 4-position and the thiol group at the 2-position provide reactive sites for various chemical transformations, including nucleophilic substitutions, condensations, and metal coordination. These features are particularly valuable in designing molecules that can interact with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 4-Aminothieno[2,3-d]pyrimidine-2-thiol has emerged as a promising intermediate in the synthesis of compounds with potential applications in oncology, inflammation, and infectious diseases. The compound's ability to modulate key biological pathways has been explored through both computational modeling and experimental validation.

One of the most compelling aspects of 4-Aminothieno[2,3-d]pyrimidine-2-thiol is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives that exhibit enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this compound can inhibit kinases involved in cancer progression by binding to their active sites and disrupting their function.

The thiol group in 4-Aminothieno[2,3-d]pyrimidine-2-thiol is particularly noteworthy due to its ability to form disulfide bonds, which are crucial for stabilizing protein structures and mediating protein-protein interactions. This property has been exploited in the development of targeted drug delivery systems where disulfide linkages can be cleaved under specific physiological conditions, releasing the active drug molecule at the site of action.

Recent advancements in medicinal chemistry have highlighted the importance of 4-Aminothieno[2,3-d]pyrimidine-2-thiol in the design of next-generation therapeutics. By integrating this scaffold into drug candidates, researchers aim to overcome existing challenges such as drug resistance and off-target effects. The compound's versatility allows for the creation of molecules with tailored properties, including improved solubility, bioavailability, and metabolic stability.

The synthesis of 4-Aminothieno[2,3-d]pyrimidine-2-thiol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amine and thiol groups at specific positions on the thienopyrimidine core necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further research and development.

In conclusion, 4-Aminothieno[2,3-d]pyrimidine-2-thiol (CAS No. 177355-92-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs targeting various diseases.

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